1,3,5-Tris(10-carboxydecyloxy)benzene

説明

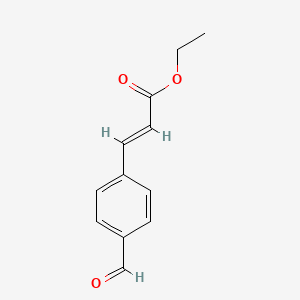

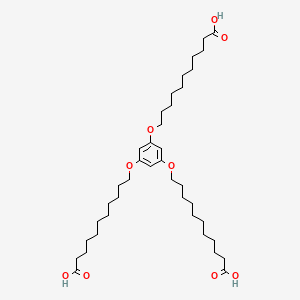

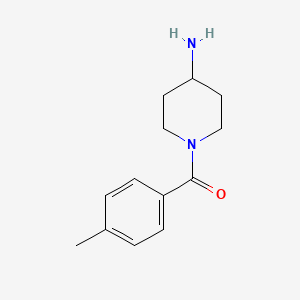

1,3,5-Tris(10-carboxydecyloxy)benzene, also known as TCDB, is a chemical compound with the molecular formula C39H66O9 . It has an average mass of 678.936 Da and a monoisotopic mass of 678.470703 Da . It is used as a host nanoporous network in various studies .

Synthesis Analysis

TCDB can be deposited on a muscovite mica substrate using sublimation, which has been found to be the most effective method . The surfaces with short exposure to the TCDB vapor (20 min or less) are hydrophilic, while surfaces exposed for 30 min or longer are hydrophobic .Molecular Structure Analysis

The molecular structure of TCDB is complex, with a large number of carbon, hydrogen, and oxygen atoms . It forms a nanoporous network that can host a variety of guest molecules .Chemical Reactions Analysis

TCDB has been used as a host nanoporous network in various studies . It has been identified that a variety of guest molecules (such as triphenylene, 1-phenyloctane, and copper (II) phthalocyanine (CuPc)) can be dispersed in this template to form binary supramolecular architectures .科学的研究の応用

Self-Assembly and Nanostructures

- TCDB can co-assemble with tetrathiafulvalene derivatives to form large hexagonal nanoporous networks, which eventually transform into stable linear structures. This phenomenon has been examined using scanning tunneling microscopy (STM) and density functional theory (DFT) calculations (Xu, Xiao, Deng, & Zeng, 2016).

- Hydrogen-bonded networks of TCDB have been formed on highly oriented pyrolytic graphite (HOPG) surfaces. These networks serve as host networks for various guest molecules like copper(II) phthalocyanine and coronene, creating distinct host-guest architectures (Lu, Lei, Zeng, Kang, Wang, Wan, & Bai, 2004).

Host-Guest Chemistry and Surface Science

- TCDB networks have been shown to accommodate molecules like vanadyl phthalocyanine on HOPG surfaces. Thermal annealing can induce phase transitions in these host-guest architectures, as revealed by STM and DFT calculations (Kong, Deng, Yang, Zeng, & Wang, 2007).

- TCDB's ability to form two-dimensional hydrogen-bonded networks on HOPG surfaces allows it to accommodate a variety of metallophthalocyanine molecules, demonstrating multiple flexibility in supramolecular host-guest architectures (Kong, Deng, Yang, Zeng, & Wang, 2007).

- The solvent- and guest-responsive supramolecular self-assembly of TCDB has been studied. TCDB acts as a host template, entraping solvent or π-electron-conjugated guest molecules to form flexible co-adsorption architectures (Cui, Miao, Xu, & Deng, 2014).

Crystallization Behaviors and Molecular Templates

- Crystallization behaviors of TCDB and other compounds on HOPG surfaces have been investigated, revealing insights into the regulatory effect of carboxyl groups on the co-assemblies of these compounds (Peng, Xiao, Mu, Deng, Tian, Xiao, Li, & Zeng, 2021).

- Derivatization of TCDB via hydrogen bond interaction allows the formation of heteromolecular clusters and accommodates guest species like coronene to form ordered two-dimensional structures (Zhang, Shen, Zeng, & Wang, 2011).

作用機序

The host network formed by TCDB can adjust itself in response to the molecular size and shape of the guest, and the guest molecules can be excluded by some other guest molecules . The guest selectivity depends not only on the geometry of guest molecules but also on their adsorption energy in host networks .

特性

IUPAC Name |

11-[3,5-bis(10-carboxydecoxy)phenoxy]undecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O9/c40-37(41)25-19-13-7-1-4-10-16-22-28-46-34-31-35(47-29-23-17-11-5-2-8-14-20-26-38(42)43)33-36(32-34)48-30-24-18-12-6-3-9-15-21-27-39(44)45/h31-33H,1-30H2,(H,40,41)(H,42,43)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFBTTOOZOQCNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80758077 | |

| Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92631-02-2 | |

| Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3306382.png)

![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)

![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)

![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)

![(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3306414.png)

![1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-](/img/structure/B3306432.png)